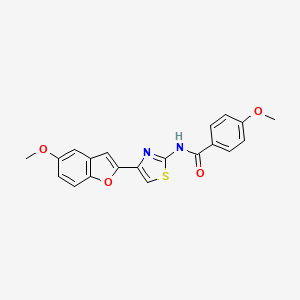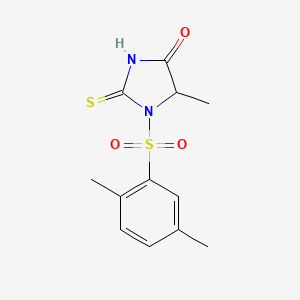![molecular formula C8H17ClN2O3S B2756453 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride CAS No. 2416235-61-3](/img/structure/B2756453.png)
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride, also known as AMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid cysteine and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental and Corrosion Inhibition Applications
Sulfamic Acid as an Alternative Electrolyte : Sulfamic acid solutions are utilized for the removal of scales and metal oxides from metals and ceramics, serving as environmentally friendly and less toxic electrolytes for cleaning metallic surfaces. Organic compounds based corrosion inhibitors, natural or synthetic, are widely used with sulfamic acid to prevent corrosive damage, effectively adsorbing on metallic surfaces following the Langmuir adsorption isotherm model. These inhibitors behave as mixed- and interface-type corrosion inhibitors in sulfamic acid-based electrolytes, mainly following physiochemisorption mechanisms (Verma & Quraishi, 2022).
Pharmacological Effects of Phenolic Acids
Chlorogenic Acid (CGA) and Its Diverse Roles : CGA is a dietary polyphenol with numerous therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. It is speculated to play crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of various disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Biodegradation and Environmental Fate of Parabens
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, used as preservatives in various products, are considered emerging contaminants. Despite treatments that effectively eliminate them from wastewater, they persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. Methylparaben and propylparaben predominate due to the composition of paraben mixtures in consumer products. Further studies are required to improve knowledge regarding the toxicity of chlorinated by-products of parabens (Haman et al., 2015).
Flavor Compounds in Foods
Production and Breakdown Pathways of Branched Chain Aldehydes : Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal are important flavor compounds in various food products. The review covers aspects influencing the formation of these aldehydes at the metabolic, microbial, and food composition levels, with a special focus on 3-methyl butanal and its presence in different food products. Understanding the generation pathways of these flavor compounds is crucial for controlling their formation levels (Smit et al., 2009).
Propriétés
IUPAC Name |
3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-10(4-3-7(11)12)8(13)6(9)5-14-2;/h6H,3-5,9H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSLHMVPGNWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2756382.png)
![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)
